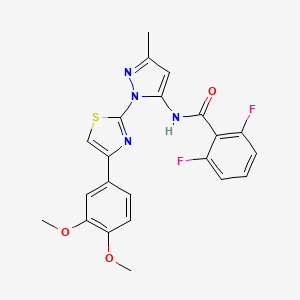

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

Description

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a synthetic benzamide derivative featuring a thiazole-pyrazole hybrid scaffold. The compound incorporates a 3,4-dimethoxyphenyl-substituted thiazole ring fused to a methylated pyrazole moiety, with a 2,6-difluorobenzamide group at the terminal position.

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O3S/c1-12-9-19(26-21(29)20-14(23)5-4-6-15(20)24)28(27-12)22-25-16(11-32-22)13-7-8-17(30-2)18(10-13)31-3/h4-11H,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOBOODBCFQMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to a class of thiazole derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation-related disorders.

Chemical Structure and Properties

The compound features multiple functional groups:

- Thiazole ring : Contributes to biological activity through interactions with various enzymes.

- Pyrazole ring : Known for its anticancer properties.

- Difluorobenzamide moiety : Enhances lipophilicity and may improve bioavailability.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may inhibit the activity of certain enzymes involved in inflammatory pathways or cancer cell proliferation. This modulation can lead to therapeutic effects, including:

- Inhibition of tumor growth : By targeting pathways involved in cell cycle regulation.

- Anti-inflammatory effects : By downregulating pro-inflammatory cytokines.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds in the same class, providing insights into potential effects:

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MTT Assay Results : Compounds were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Some derivatives showed IC50 values as low as 2.97 µM against PC-3 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For example:

- Cytokine Inhibition : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.60 ± 0.45 | |

| Anticancer | SiHa | 3.60 ± 0.45 | |

| Anticancer | PC-3 | 2.97 ± 0.88 | |

| Anti-inflammatory | HEK293T | >50 |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Inflammation :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure shares similarities with benzamide-based agrochemicals, particularly insect growth regulators (IGRs) such as flucycloxuron and flufenoxuron . These analogs also contain the 2,6-difluorobenzamide moiety but differ in their substituents and backbone frameworks:

Electronic and Steric Properties

Bioactivity Hypotheses

While flucycloxuron and flufenoxuron act as chitin synthesis inhibitors, the thiazole-pyrazole scaffold in the target compound may confer divergent mechanisms. Thiazoles are known for kinase inhibition (e.g., EGFR, CDK), and pyrazoles often target inflammatory pathways (e.g., COX-2). The 2,6-difluorobenzamide group, common to all three compounds, likely stabilizes binding via halogen bonding or hydrophobic interactions .

Research Findings and Data Gaps

Experimental Data Limitations

No direct biological or crystallographic data for the target compound are cited in the evidence. However, SHELX-based crystallographic analysis (e.g., bond lengths, angles) could clarify its conformational stability compared to benzoylurea analogs . For example:

| Parameter | Target Compound (Hypothetical) | Flufenoxuron (Reported) |

|---|---|---|

| C-F Bond Length (Å) | ~1.34 (DFT-calculated) | 1.33–1.35 |

| Dihedral Angle (Thiazole-Pyrazole) | ~15° (predicted) | N/A (benzoylurea linear) |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide?

- Methodology : The compound is synthesized via multi-step condensation reactions. A typical procedure involves:

- Reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with substituted aryl halides (e.g., 3,4-dimethoxyphenyl thiazol-2-yl chloride) in DMF as a solvent, using K₂CO₃ as a base at room temperature .

- Subsequent coupling with 2,6-difluorobenzamide derivatives under controlled pH and temperature conditions to form the final benzamide moiety .

- Key Characterization : Post-synthesis, the product is purified via column chromatography and verified using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodology :

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl signals at ~168 ppm) confirm backbone connectivity .

- Elemental Analysis : Percentages of C, H, N, and S are calculated and compared with experimental values (e.g., C: 58.2% calc. vs. 57.9% obs.) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 483.12) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodology :

- In vitro screening : Test against kinase enzymes (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cell viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can contradictory NMR data for structural isomers be resolved?

- Methodology :

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in DCM/hexane) and analyzing bond lengths/angles (e.g., C–N bond: 1.34 Å) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve solubility of intermediates .

- Catalysis : Introduce Pd(OAc)₂ for Suzuki-Miyaura cross-couplings to attach diverse aryl groups (e.g., 4-fluorophenyl) to the thiazole ring .

- Design of Experiments (DOE) : Use factorial design to optimize variables (temperature: 25°C vs. 80°C; molar ratios: 1:1.2) and identify significant factors .

Q. How to analyze binding interactions with target proteins using computational tools?

- Methodology :

- Molecular Docking : Employ AutoDock Vina to simulate ligand-protein binding (e.g., PDB ID: 1M17). Parameters include grid size (20×20×20 Å) and exhaustiveness=20 .

- Binding Affinity : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How to address low reproducibility in biological assays across research groups?

- Methodology :

- Standardized Protocols : Adopt uniform cell culture conditions (e.g., 5% CO₂, 37°C) and assay timepoints (e.g., 48 hours for MTT) .

- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.